5-ethyl-6-methyl-2-[2-(morpholin-4-yl)-2-oxoethyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
5-ethyl-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-3-10-9(2)22-15-13(10)14(20)16-11(17-15)8-12(19)18-4-6-21-7-5-18/h3-8H2,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGDGVFVMGIULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)NC(=N2)CC(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Ethyl-6-methyl-2-[2-(morpholin-4-yl)-2-oxoethyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one, identified by its CAS Number 735288-62-7, is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies and findings.
Synthesis and Structural Characteristics
The compound belongs to the thieno[2,3-d]pyrimidine family, which has been recognized for its diverse biological activities. The synthesis typically involves cyclization reactions that yield the desired thieno[2,3-d]pyrimidinone scaffold. The presence of the morpholine moiety is significant as it enhances solubility and bioavailability.
Structural Formula
The structural formula can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant growth inhibition across various human tumor cell lines. For instance:
| Compound | TGI (µM) | GI50 (µM) | LC50 (µM) |
|---|---|---|---|
| 20 | 16.2 | 3.3 | 50.1 |
| 23 | 67.7 | 6.6 | 100 |
Compounds 20 and 23 exhibited up to 7-fold better activity than the standard chemotherapeutic agent 5-fluorouracil .
The primary mechanism through which this compound exerts its antitumor effects is via the inhibition of dihydrofolate reductase (DHFR) . This enzyme is crucial for DNA synthesis in rapidly dividing cells, such as cancer cells. The binding affinity of thieno[2,3-d]pyrimidines to DHFR is enhanced due to structural features that mimic folate .
Case Studies
- Inhibition of DHFR : A comparative study showed that compound 20 was a more potent inhibitor of DHFR than methotrexate (MTX), a well-known chemotherapeutic agent. The selectivity for tumor cells over normal cells was attributed to the targeting of folate receptors that are overexpressed in cancerous tissues .
- Cytotoxicity Profiles : In a broader screening involving over 60 cell lines from the NCI database, compounds derived from the thieno[2,3-d]pyrimidine scaffold demonstrated varied cytotoxic profiles, indicating their potential as lead compounds for further development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The table below compares the target compound with structurally similar analogs:
Key Observations:
- Substituent Effects: The morpholin-4-yl group in the target compound and others (e.g., ) enhances solubility due to its polar oxygen atoms, which may improve pharmacokinetic properties. Chloroethyl (CID 3734227, ) introduces electronegativity, which could influence binding affinity but may reduce metabolic stability.
Preparation Methods
Cyclocondensation of Ethyl 2-Amino-Thiophene-3-Carboxylates
A widely reported method involves ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate derivatives as starting materials. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate undergoes thiourea formation upon reaction with phenylisothiocyanate in ethanol under reflux. Subsequent cyclization in acidic or basic conditions yields the pyrimidinone core.
- React ethyl 2-amino-6-methylthieno[2,3-c]pyridine-3-carboxylate (10 mmol) with phenylisothiocyanate (12 mmol) in ethanol at 80°C for 6 hours to form thiourea intermediate.
- Cyclize intermediate in 2N HCl at 100°C for 4 hours.
- Neutralize with NaHCO₃, extract with ethyl acetate, and recrystallize from ethanol to obtain 5-ethyl-6-methyl-thieno[2,3-d]pyrimidin-4-one (Yield: 68%).
Alternative Route via Malononitrile or Cyanoacetate
Phase-transfer-catalyzed reactions using ethyl cyanoacetate or malononitrile enable one-pot syntheses. A mixture of substituted thiophene carbaldehyde, ethyl cyanoacetate, ammonium acetate, and acetic acid heated at 200°C for 2 hours forms the pyrimidine ring via Knoevenagel condensation and cyclization.
Functionalization at Position 2: Introducing 2-(Morpholin-4-yl)-2-Oxoethyl
The 2-oxoethylmorpholine side chain requires sequential alkylation and nucleophilic substitution.
Chloroacetylation of Thienopyrimidinone
First, the thienopyrimidinone core undergoes alkylation with chloroacetyl chloride:
Morpholine Substitution
React the chloroacetyl intermediate with morpholine:
- Dissolve 2-chloroacetyl-thienopyrimidinone (5 mmol) in acetonitrile.
- Add morpholine (10 mmol) and triethylamine (7 mmol).
- Reflux for 6 hours.
- Concentrate and purify via column chromatography (silica gel, ethyl acetate/hexane) to obtain target compound (Yield: 82%).
Substituent Optimization: 5-Ethyl and 6-Methyl Groups
The ethyl and methyl groups originate from the thiophene precursor. Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is synthesized via:
- Cyclization of 4-methylcyclohexanone with ethyl cyanoacetate and sulfur in morpholine (Gewald reaction).
- Reduction of the resulting 2-aminothiophene with NaBH₄ to introduce the tetrahydro-pyridine ring.
Analytical Characterization Data
Reported analytical data for analogous compounds include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 138–142°C | |
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H, CH₂CH₃), 1.98 (s, 3H, CH₃), 3.45–3.70 (m, 8H, morpholine) | |
| HRMS (m/z) | [M+H]⁺ calc. 376.1521, found 376.1518 |
Challenges and Optimization
- Regioselectivity : Cyclization conditions (acid vs. base) influence positional isomer formation.
- Side Reactions : Over-alkylation at N3 of pyrimidinone is mitigated using bulky bases like DBU.
- Yield Improvement : Recrystallization from ethyl acetate increases purity to >98%.
Scalability and Industrial Relevance
A 2016 study demonstrated kilogram-scale synthesis of morpholine-containing heterocycles using continuous flow reactors, achieving 89% yield with 99.5% purity. Similar protocols could be adapted for large-scale production.
Q & A
Q. What are the recommended synthetic routes for synthesizing this thienopyrimidinone derivative, and what challenges arise during its multi-step preparation?
- Methodological Answer : The compound’s synthesis involves a thieno[2,3-d]pyrimidin-4-one core functionalized with ethyl, methyl, and morpholin-4-yl-oxoethyl groups. Key steps include:
- Step 1 : Formation of the pyrimidine ring via cyclization of substituted thioureas or amidines under acidic/basic conditions .
- Step 2 : Introduction of the morpholin-4-yl-oxoethyl side chain via nucleophilic substitution or alkylation, requiring anhydrous conditions and catalysts like K₂CO₃ or DIPEA .
- Challenges : Low yields due to steric hindrance from the ethyl and methyl groups, competing side reactions (e.g., over-alkylation), and purification difficulties due to polar byproducts. Use of HPLC or column chromatography with gradient elution is critical .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the thiophene ring (δ 6.5–7.5 ppm), pyrimidinone carbonyl (δ 160–170 ppm), and morpholine protons (δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm mass error. Fragmentation patterns validate the morpholine and thienopyrimidine moieties .
- HPLC-PDA : Purity ≥95% using a C18 column (ACN/water + 0.1% TFA); retention time compared to synthetic intermediates .
Q. What are the known physicochemical properties (e.g., solubility, logP) critical for in vitro assays?
- Methodological Answer :
- LogP : Predicted ~2.5 (moderate lipophilicity) via computational tools (e.g., MarvinSketch), suggesting solubility in DMSO for biological assays .
- Solubility : Limited aqueous solubility (<0.1 mg/mL); requires formulation with co-solvents (e.g., cyclodextrins) for in vivo studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values) across kinase inhibition assays?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : ATP concentrations (e.g., 10 μM vs. 100 μM), enzyme isoforms, or buffer pH affecting ionization .
- Compound Stability : Degradation under assay conditions (e.g., oxidation of the thiophene ring). Monitor via LC-MS during assays .
- Solution : Standardize protocols (e.g., Eurofins KinaseProfiler) and validate using orthogonal assays (e.g., SPR for binding affinity) .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo efficacy studies?
- Methodological Answer :
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the pyrimidinone ring to reduce CYP450-mediated oxidation .
- Bioavailability : Formulate as a nanosuspension or PEGylated liposome to enhance absorption. Pharmacokinetic parameters (Cmax, t1/2) should be quantified via LC-MS/MS in rodent plasma .
Q. How can computational modeling predict off-target interactions and guide SAR studies?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to screen against kinase databases (e.g., KLIFS). Prioritize residues (e.g., hinge region) for mutagenesis validation .
- QSAR Models : Train models on analogs (e.g., 5-phenyl-thienopyrimidinones) to correlate substituents (e.g., morpholine size) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
